N-succinimidyl 3-succinimidoxypropenoate

Description

N-Succinimidyl esters (NHS esters) are widely used in bioconjugation for their ability to react with primary amines, forming stable amide bonds. These compounds are pivotal in applications ranging from radioisotope labeling to crosslinking biomolecules. This article focuses on comparing these analogs in terms of structure, reactivity, and applications.

Properties

Molecular Formula |

C11H10N2O7 |

|---|---|

Molecular Weight |

282.21 g/mol |

IUPAC Name |

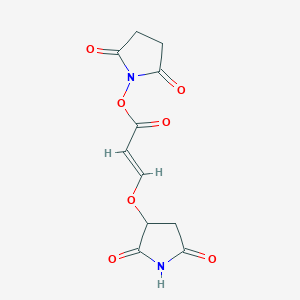

(2,5-dioxopyrrolidin-1-yl) (E)-3-(2,5-dioxopyrrolidin-3-yl)oxyprop-2-enoate |

InChI |

InChI=1S/C11H10N2O7/c14-7-5-6(11(18)12-7)19-4-3-10(17)20-13-8(15)1-2-9(13)16/h3-4,6H,1-2,5H2,(H,12,14,18)/b4-3+ |

InChI Key |

SMGOZBGQPVDADL-ONEGZZNKSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/OC2CC(=O)NC2=O |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=COC2CC(=O)NC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Properties

NHS esters vary in their reactive groups and backbone structures, which dictate their applications. Below is a comparative table of key compounds:

Reactivity and Kinetics

- ATE : The stannyl group enables efficient radioiodination via isotopic exchange, producing stable iodobenzoate conjugates. This minimizes in vivo deiodination, enhancing tumor-to-background ratios in imaging .

- SMP : The maleimide group reacts selectively with thiols at neutral pH, while the NHS ester targets amines. This dual reactivity allows site-specific conjugation, critical for antibody-drug conjugates .

- SIB vs. Bolton-Hunter: Both are radioiodination agents, but SIB’s simpler structure avoids phenolic oxidation, making it more versatile for sensitive biomolecules .

Research Findings and Clinical Relevance

Enhanced Therapeutic Efficacy with ATE

In preclinical studies, ATE-labeled monoclonal antibody 81C6 showed superior tumor growth delay in gliomas compared to conventional iodination methods.

Stability and Specificity of SMP Conjugates

SMP’s maleimide group enables stable thiol-ether bonds, critical for maintaining conjugate integrity in vivo. However, maleimide hydrolysis in plasma remains a limitation, prompting the development of next-generation crosslinkers .

Limitations of Homobifunctional NHS Esters

Sebacic acid bis(NHS) ester’s homobifunctionality can lead to uncontrolled polymerization, reducing conjugation efficiency. Heterobifunctional agents like SMP are preferred for controlled bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.